molecular formula C17H21N3O2 B2824791 N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide CAS No. 2034501-68-1

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide

Cat. No.: B2824791
CAS No.: 2034501-68-1
M. Wt: 299.374
InChI Key: MBKCGKMXOQSXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide (CAS Number 2034501-68-1) is a high-purity synthetic organic compound supplied for research applications. This molecule features a benzamide core linked via an ethyl chain to a 2-cyclopropyl-1H-imidazole group, presenting a complex structure with potential for diverse investigative applications . With a molecular formula of C 17 H 21 N 3 O 2 and a molecular weight of 299.37 g/mol, this compound exhibits calculated properties including a topological polar surface area of 56.2 Ų and an XLogP3 value of 1.8, suggesting favorable characteristics for research involving biological systems . The compound is part of a class of imidazole-containing derivatives, which are known as important pharmacophores in medicinal chemistry and have been investigated for their interactions with various biological targets, including potential applications in neurological research . This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers can obtain this compound in quantities ranging from 3mg to 75mg, ensuring flexibility for various experimental scales . Proper handling and storage in accordance with laboratory safety standards are required to maintain the integrity of the material.

Properties

IUPAC Name

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-22-15-6-4-3-5-14(15)17(21)19-10-12-20-11-9-18-16(20)13-7-8-13/h3-6,9,11,13H,2,7-8,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKCGKMXOQSXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C=CN=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Example :

  • N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB, Compound 7) Structure: Shares the 2-ethoxybenzamide core but lacks the imidazole-ethyl substituent, instead featuring a 4-chloro-3-trifluoromethylphenyl group. Activity: Acts as a p300 HAT activator, contrasting with inhibitory profiles of other benzamide derivatives (e.g., garcinol). This highlights the critical role of substituents in modulating HAT activity .

Comparison: The target compound’s cyclopropyl-imidazole-ethyl chain may enhance binding selectivity compared to CTB’s halogenated aryl group.

Benzimidazole-Bearing Analogues

Key Example :

  • 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
    • Structure : Combines a benzamide core with a benzimidazole-thioacetamido side chain and a 2,4-dinitrophenyl group.
    • Activity : Exhibits antimicrobial and anticancer properties, attributed to the benzimidazole’s ability to intercalate DNA or inhibit topoisomerases .

Comparison :
While both compounds incorporate nitrogen-containing heterocycles (imidazole vs. benzimidazole), the target’s cyclopropyl group may reduce metabolic degradation compared to W1’s dinitrophenyl substituent. Additionally, the ethyl linker in the target compound could improve solubility relative to W1’s thioacetamido bridge .

H-Series Protein Kinase Inhibitors

Key Example :

  • H-89 (N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) Structure: Features an isoquinoline sulfonamide core with a bromocinnamylamino-ethyl side chain. Activity: Inhibits protein kinase A (PKA) and other kinases via competitive ATP-binding site interactions .

Comparison: The target compound’s ethoxybenzamide core lacks the sulfonamide group critical for kinase inhibition in H-87.

Q & A

Basic: What are the optimal synthetic routes for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-ethoxybenzamide, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step reactions, starting with coupling 2-ethoxybenzoyl chloride with a cyclopropyl-imidazole ethylamine intermediate. Key steps include:

  • Amide bond formation : Use polar aprotic solvents (e.g., DMF or DMSO) and bases like triethylamine to drive the reaction .
  • Cyclopropyl group introduction : Employ cyclopropanation reagents (e.g., diazo compounds) under controlled temperatures (0–5°C) to minimize side reactions .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is critical for isolating the final product. Monitor purity via HPLC (>95%) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the ethoxybenzamide backbone and cyclopropyl-imidazole substituents. Key signals include δ 1.4 ppm (ethoxy CH3) and δ 2.1–2.3 ppm (cyclopropyl CH2) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 356.18) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases: acetonitrile/water (70:30) with 0.1% formic acid .

Advanced: How can researchers employ X-ray crystallography with SHELX software to resolve structural ambiguities in this benzamide derivative?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) .
  • Data collection : Use a synchrotron source for high-resolution (<1.0 Å) data. SHELXT (in SHELX suite) solves phase problems via dual-space methods .
  • Refinement (SHELXL) : Apply anisotropic displacement parameters and validate hydrogen bonding (e.g., N–H···O interactions). Address disorder in the cyclopropyl group using PART instructions .

Advanced: What strategies are recommended for analyzing contradictory biological activity data reported for imidazole-containing benzamide analogs?

  • Standardized assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in enzyme inhibition assays .
  • Comparative SAR : Cross-reference analogs (e.g., thiophene vs. sulfonamide derivatives) to identify substituent effects. For example, cyclopropyl groups may enhance metabolic stability but reduce solubility .
  • Meta-analysis : Use tools like RevMan to pool data from independent studies, weighting results by sample size and methodological rigor .

Advanced: How should structure-activity relationship (SAR) studies be designed to investigate the pharmacophore elements of this compound?

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing ethoxy with methoxy or halogen groups) .
  • Biological testing : Prioritize assays targeting enzymes like cytochrome P450 or kinases, where imidazole derivatives show affinity. Use IC50 values to quantify potency .
  • Computational modeling : Perform docking studies (AutoDock Vina) to map interactions with active sites (e.g., hydrophobic pockets accommodating cyclopropyl groups) .

Advanced: What experimental approaches are required to determine solubility profiles and stability under physiological conditions?

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media) .
  • Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via UPLC. Hydrolysis of the amide bond is a key degradation pathway .
  • LogP determination : Employ reversed-phase HPLC to estimate partition coefficients, critical for predicting blood-brain barrier penetration .

Advanced: How can researchers validate target engagement and mechanism of action when studying enzyme inhibition potential?

  • Biochemical assays : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with positive controls (e.g., ketoconazole) .
  • Cellular models : Apply CRISPR-edited cell lines lacking the target enzyme to confirm specificity .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to quantify affinity for the target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.